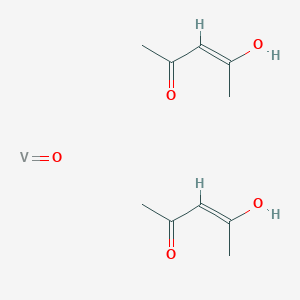
Vanadium(IV)-oxyacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium(IV)-oxyacetylacetonate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O5V and its molecular weight is 267.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Vanadium(IV)-Oxyacetylacetonate
The synthesis of this compound typically involves the reaction of vanadyl sulfate with acetylacetone. The general reaction can be represented as follows:VOSO4+2Hacac→VO(acac)2+H2SO4This method yields a blue-green solid that is soluble in polar organic solvents but insoluble in water .
Properties
This compound exhibits a square pyramidal geometry with a short V=O bond. It is paramagnetic and acts as a weak Lewis acid, forming adducts with various organic molecules . Its optical spectrum reveals two distinct transitions, indicating its unique electronic structure.
Catalysis in Organic Chemistry
This compound serves as an effective catalyst for various organic reactions. Notably, it catalyzes the epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP). This reaction selectively epoxidizes geraniol at the allylic alcohol position while leaving other alkenes untouched. This selectivity contrasts with other epoxidizing agents like meta-chloroperbenzoic acid (m-CPBA), which reacts with both alkenes present .
Case Study: Epoxidation of Geraniol
- Catalyst : this compound
- Reagent : Tert-butyl hydroperoxide
- Outcome : Selective epoxidation at the allylic position with minimal by-products.
Biomedical Applications
This compound has shown promising insulin-mimetic properties. It stimulates the phosphorylation of key proteins involved in glucose metabolism, such as protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3). This mechanism suggests potential therapeutic applications in diabetes management by enhancing insulin signaling pathways .
Case Study: Insulin Mimetic Activity
- Mechanism : Inhibition of protein tyrosine phosphatases (PTPases)
- Effect : Prolonged activation of insulin receptor pathways leading to improved glucose uptake.
Catalytic Oxidative Desulfurization
Recent studies have utilized this compound in catalytic oxidative desulfurization processes. When combined with niobium oxides, this catalyst exhibits high activity for the removal of dibenzothiophene from fuels, achieving up to 90% removal efficiency under optimized conditions .
Data Table: Catalytic Performance
| Catalyst | Reaction Type | DBT Removal (%) | Conditions |
|---|---|---|---|
| NbVOx-CA12 | Extractive Catalytic Oxidative Desulfurization | 90 | 0.125 wt.% catalyst, 90 min |
| VO(acac)₂ + Nb | Dehydration of 2-Propanol | High Activity | Varying Nb:V ratios |
Material Science
This compound has been employed in the synthesis of vanadium oxide thin films and fibers via sol-gel methods. These materials exhibit unique electrical properties and are being explored for applications in sensors and energy storage devices .
Case Study: Thin Film Fabrication
- Method : Sol-gel technique followed by annealing
- Outcome : Formation of vanadium oxide films with tunable electrical characteristics.
Eigenschaften
Molekularformel |
C10H16O5V |
|---|---|
Molekulargewicht |
267.17 g/mol |
IUPAC-Name |
(E)-4-hydroxypent-3-en-2-one;oxovanadium |
InChI |
InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3+;; |
InChI-Schlüssel |
FSJSYDFBTIVUFD-XHTSQIMGSA-N |
Isomerische SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.O=[V] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |
Synonyme |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















